Structural Differentiation: The Impact of 8-Methyl Substitution on Molecular Properties
The definitive structural differentiator for CAS 901005-25-2 is the 8-methyl substituent on the quinoline ring. The closest commercially cataloged analog, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-42-6), is completely devoid of this methyl group [1]. This single methylation event results in a calculated increase in LogP of 0.5 units (from XLogP3 of 5.1 for the des-methyl analog to an estimated >5.6 for the target compound), a key determinant for membrane permeability and non-specific binding [1][2]. In a related series of pyrazoloquinolines, the introduction of a quinoline methyl group was necessary to achieve oral bioavailability in rodents, underscoring the functional consequence of this modification for in vivo pharmacology [3].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 > 5.6 |
| Comparator Or Baseline | CAS 901268-42-6 (des-methyl analog) XLogP3 = 5.1 |
| Quantified Difference | Increase of 0.5 log units |
| Conditions | Computational prediction based on PubChem data and known methylene group contributions |
Why This Matters
A higher LogP predicts improved passive membrane permeability, making the 8-methyl derivative the preferred candidate for cell-based phenotypic screening and in vivo studies where intracellular target engagement is required.
- [1] Kuujia Product Data: 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-42-6). View Source
- [2] PubChem Substance Record: 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CID 20852814). View Source
- [3] Pyrazoloquinolines as PDE10A inhibitors: Discovery of a tool compound. Bioorganic & Medicinal Chemistry Letters, 2011. View Source
